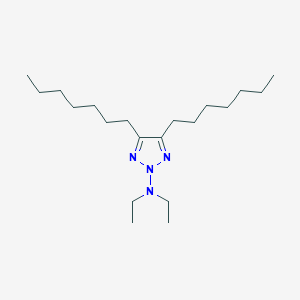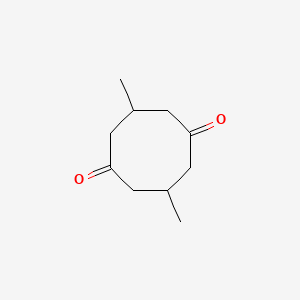
3-Pentyn-1-amine, 5-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentyn-1-amine, 5-(trimethylsilyl)- is an organic compound characterized by the presence of a trimethylsilyl group attached to a pentynylamine backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyn-1-amine, 5-(trimethylsilyl)- typically involves the reaction of 3-pentyn-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentyn-1-amine, 5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
3-Pentyn-1-amine, 5-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pentyn-1-amine, 5-(trimethylsilyl)- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group acts as a protecting group, allowing selective reactions to occur at other sites of the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Trimethylsilyl)-4-pentyn-1-ol
- 1-Pentyn-3-amine
Uniqueness
3-Pentyn-1-amine, 5-(trimethylsilyl)- is unique due to its specific structure, which combines the reactivity of an alkyne with the protective nature of the trimethylsilyl group. This combination allows for selective and efficient chemical transformations, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
101195-67-9 |
|---|---|
Molekularformel |
C8H17NSi |
Molekulargewicht |
155.31 g/mol |
IUPAC-Name |
5-trimethylsilylpent-3-yn-1-amine |
InChI |
InChI=1S/C8H17NSi/c1-10(2,3)8-6-4-5-7-9/h5,7-9H2,1-3H3 |
InChI-Schlüssel |
XGDGRWWWFOPVRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC#CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)


